3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a benzothiazole moiety and a bicycloheptene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and tuberculosis.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-mercaptobenzothiazole and its derivatives share structural similarities with the benzothiazole moiety.
Bicycloheptene Derivatives: Compounds like bicyclo[2.2.1]hept-2-ene and its derivatives share the bicycloheptene structure.
Uniqueness
3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the combination of the benzothiazole and bicycloheptene moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N2O3S/c1-8-5-12-13(6-9(8)2)24-18(19-12)20-16(21)14-10-3-4-11(7-10)15(14)17(22)23/h3-6,10-11,14-15H,7H2,1-2H3,(H,22,23)(H,19,20,21) |
InChI Key |
MSPQWVBSMXLROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3C4CC(C3C(=O)O)C=C4 |
Origin of Product |
United States |
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